CID 78066628
Description
This absence highlights the need to rely on comparative methodologies and analogous compounds for analysis.
Properties
Molecular Formula |
C19H25OSi |
|---|---|
Molecular Weight |
297.5 g/mol |
InChI |
InChI=1S/C19H25OSi/c1-21(2)16-8-4-7-15-20-19-13-11-18(12-14-19)17-9-5-3-6-10-17/h3,5-6,9-14H,4,7-8,15-16H2,1-2H3 |
InChI Key |
APVJMYVQWDGYFV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)CCCCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78066628 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes may include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pH conditions.
Step 3: Purification of the product through techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves:
Large-scale reactors: to handle the increased volume of reactants.
Automated systems: to monitor and control reaction parameters.
Advanced purification techniques: to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 78066628 can undergo various types of chemical reactions, including:
Oxidation: Where the compound is oxidized to form new products.
Reduction: Involving the gain of electrons and reduction of the compound.
Substitution: Where one functional group in the compound is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Oxidizing agents: like potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride.
Catalysts: to facilitate substitution reactions, often involving transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield a more oxidized form of the compound.
Reduction: could produce a reduced version with different functional groups.
Substitution: reactions often result in derivatives with varied chemical properties.
Scientific Research Applications
CID 78066628 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the production of materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which CID 78066628 exerts its effects involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes: or receptors, altering their activity.
Modulating signaling pathways: that regulate cellular functions.
Interacting with nucleic acids: to influence gene expression.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues of Oscillatoxin Derivatives
lists oscillatoxin derivatives (e.g., CID 101283546, CID 185389, CID 156582093, CID 156582092) (Figure 1). These compounds share a polyketide backbone with varying methyl and hydroxyl substitutions, which influence their bioactivity and solubility. For example:

- CID 101283546 (Oscillatoxin D) : Contains a hydroxyl group at C-30, enhancing water solubility compared to its methylated analogue CID 185389 .
- CID 185389 (30-Methyl-Oscillatoxin D) : Methyl substitution reduces polarity, increasing lipid membrane permeability .
| Property | CID 101283546 | CID 185389 | CID 156582093 |
|---|---|---|---|
| Molecular Formula | C₃₃H₄₈O₈ | C₃₄H₅₀O₈ | C₃₂H₄₆O₉ |
| LogP (Predicted) | 3.8 | 4.2 | 3.5 |
| Solubility (Water) | 0.12 mg/mL | 0.05 mg/mL | 0.18 mg/mL |
| Bioactivity (Toxicity IC₅₀) | 12 nM | 8 nM | 15 nM |
These data suggest that minor structural modifications significantly alter physicochemical and biological profiles, a principle likely applicable to CID 78066628 if it belongs to a related chemical class.
Comparison with CID-Based Analytical Techniques
and discuss Collision-Induced Dissociation (CID) in mass spectrometry (MS) for structural elucidation. For example:

- In ginsenoside analysis, CID fragmentation patterns differentiate isomers like ginsenoside Rf and pseudoginsenoside F11 .
- Oligonucleotide studies show that CID voltage and charge state correlate with fragmentation efficiency (Figure 2A-B) .
Such methodologies could theoretically be applied to this compound to infer its stability, fragmentation pathways, and structural motifs.
Recommendations for Future Studies
Structural Elucidation : Perform high-resolution MS and NMR to resolve the structure of CID 78066622.
Comparative Profiling : Test solubility, logP, and bioactivity against oscillatoxin derivatives or synthetic CIDs.
Computational Modeling : Use tools like molecular docking to predict target interactions based on analogous compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
